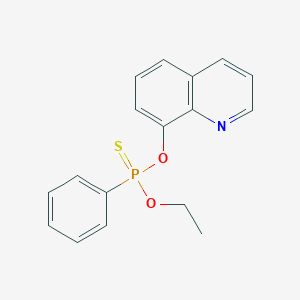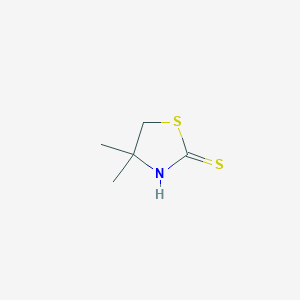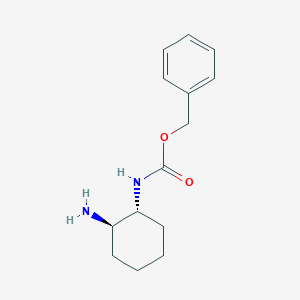
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol
Übersicht
Beschreibung
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and a dopaminergic neurotoxin . It has been used in neurological research and is known to produce irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson’s disease .
Synthesis Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The empirical formula of MPTP is C12H15N · HCl . Its molecular weight is 209.72 .Chemical Reactions Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
MPTP is a white to off-white powder . Its SMILES string is Cl [H].CN1CCC (=CC1)c2ccccc2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol serves as a starting material in the synthesis of deuterated analogs of the neurotoxin MPTP. Efficient and regioselective synthesis of these analogs is achieved through a combination of alkaline deuterium exchange and selective reduction reactions, offering significant potential in chemical studies related to neurotoxicity and drug design (Mabic & Castagnoli, 1996). Additionally, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine plays a role in various chemical reactions, including annulation processes to form highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Biological Interactions and Effects
The compound has been studied for its interaction with monoamine oxidase enzymes, revealing insights into its metabolism and potential as a reversible inhibitor, which is important for understanding its role in neurodegenerative diseases and potential therapeutic applications (Williams & Lawson, 1998). Research also highlights the compound's inhibition of NADH dehydrogenase, impacting ATP synthesis in mitochondria, indicating its significance in cellular energy dynamics and potential implications in neurotoxicity and Parkinson's disease (Ramsay et al., 1987).
Mechanistic Insights and Pathological Relevance
The chemical's involvement in the generation of reactive intermediates during the metabolism of MPTP to 1-methyl-4-phenylpyridinium ion sheds light on its potential role in the development of Parkinson-like symptoms and neurodegeneration, providing crucial information for pharmacological and toxicological studies (Chacón, Chedekel, Land, & Truscott, 1987).
Pharmacological and Therapeutic Research
The compound's involvement in the inhibition of glutathione S-transferases in rat brain highlights its potential influence on cellular defense mechanisms and neurotoxicity, further supporting its relevance in neurological research and drug development (Awasthi et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIJQFJSCKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
CAS RN |
1891-24-3 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC364088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)











